molecular formula C16H18N2O2 B5311824 (Z)-N-ethoxy-3-methyl-6-phenyl-6,7-dihydro-5H-2,1-benzoxazol-4-imine

(Z)-N-ethoxy-3-methyl-6-phenyl-6,7-dihydro-5H-2,1-benzoxazol-4-imine

Cat. No.: B5311824
M. Wt: 270.33 g/mol
InChI Key: PIFLAQZRYOFLPG-VKAVYKQESA-N
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Description

(Z)-N-ethoxy-3-methyl-6-phenyl-6,7-dihydro-5H-2,1-benzoxazol-4-imine is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by its unique structural features, including an ethoxy group, a methyl group, and a phenyl group attached to the benzoxazole core. The (Z)-configuration indicates the specific geometric arrangement of substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-ethoxy-3-methyl-6-phenyl-6,7-dihydro-5H-2,1-benzoxazol-4-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: The initial step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative to form the benzoxazole ring.

    Introduction of Substituents:

    Formation of the Imine: The final step involves the condensation of the benzoxazole derivative with an appropriate aldehyde or ketone to form the imine group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-ethoxy-3-methyl-6-phenyl-6,7-dihydro-5H-2,1-benzoxazol-4-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

(Z)-N-ethoxy-3-methyl-6-phenyl-6,7-dihydro-5H-2,1-benzoxazol-4-imine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (Z)-N-ethoxy-3-methyl-6-phenyl-6,7-dihydro-5H-2,1-benzoxazol-4-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound of the benzoxazole family.

    2-Phenylbenzoxazole: A similar compound with a phenyl group at the 2-position.

    6-Methylbenzoxazole: A compound with a methyl group at the 6-position.

Uniqueness

(Z)-N-ethoxy-3-methyl-6-phenyl-6,7-dihydro-5H-2,1-benzoxazol-4-imine is unique due to its specific combination of substituents and the (Z)-configuration, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives.

Properties

IUPAC Name

(Z)-N-ethoxy-3-methyl-6-phenyl-6,7-dihydro-5H-2,1-benzoxazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-19-17-14-9-13(12-7-5-4-6-8-12)10-15-16(14)11(2)20-18-15/h4-8,13H,3,9-10H2,1-2H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFLAQZRYOFLPG-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1CC(CC2=NOC(=C21)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C\1/CC(CC2=NOC(=C21)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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